methyl 4-hydroxy-3-oxo-4-phenyl-3a,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole-2(3H)-carboxylate
Overview
Description
Methyl 4-hydroxy-3-oxo-4-phenyl-3a,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole-2(3H)-carboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrazole core. One common approach is the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone with a β-dicarbonyl compound under acidic conditions. Subsequent steps may include alkylation, oxidation, and esterification to introduce the desired functional groups and achieve the final structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or industrial applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been studied in the context of enzyme inhibition and receptor binding, making it a potential candidate for drug development.
Medicine: Research has explored its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: It can be used in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism would depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
When compared to other similar compounds, methyl 4-hydroxy-3-oxo-4-phenyl-3a,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole-2(3H)-carboxylate stands out due to its unique structural features and potential applications. Similar compounds include other pyrrolopyrazoles and related heterocyclic compounds, which may share some biological activities but differ in their chemical properties and specific uses.
List of Similar Compounds
Pyrrolopyrazole derivatives
Indole derivatives
Heterocyclic compounds with similar functional groups
This compound's versatility and potential make it a valuable subject of study in various scientific and industrial fields. Its unique structure and reactivity offer numerous opportunities for innovation and advancement in research and development.
Properties
IUPAC Name |
methyl 4-hydroxy-3-oxo-4-phenyl-3a,5-dihydro-1H-pyrrolo[2,3-c]pyrazole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-20-12(18)16-11(17)9-10(15-16)14-7-13(9,19)8-5-3-2-4-6-8/h2-6,9,19H,7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGSCKNFDQJEAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=O)C2C(=NCC2(C3=CC=CC=C3)O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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